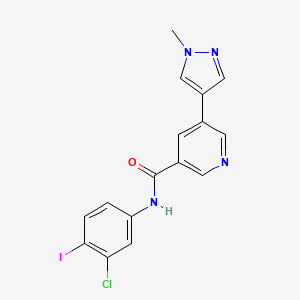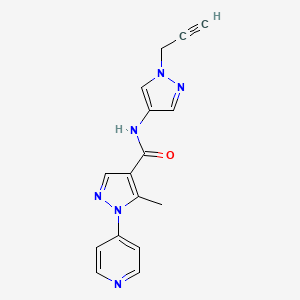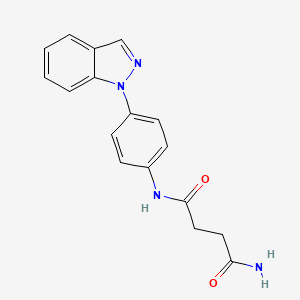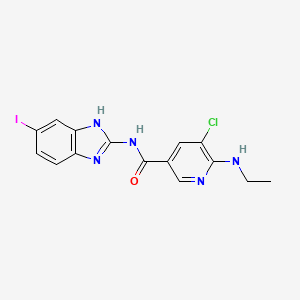
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as CLP-3, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. CLP-3 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
CK2 is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. The inhibition of CK2 by N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide leads to the suppression of CK2-mediated signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on CK2 activity, leading to the inhibition of cell proliferation and induction of apoptosis. In addition, this compound has also been shown to have anti-inflammatory effects, as CK2 has been implicated in the regulation of inflammatory signaling pathways. This compound has also been shown to have neuroprotective effects, as CK2 has been implicated in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The synthesis of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been optimized to produce high yields and purity, making it suitable for various research applications. This compound has been extensively studied for its potential applications in cancer research and neurodegenerative diseases, making it a promising candidate for drug development. However, the use of this compound in lab experiments is limited by its high cost and limited availability.
Future Directions
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has shown promising results in preclinical studies for its potential applications in cancer therapy and neurodegenerative diseases. Future research should focus on the development of more efficient and cost-effective synthesis methods for this compound, as well as the optimization of its pharmacokinetic properties. In addition, further studies are needed to investigate the potential applications of this compound in other fields of research, such as infectious diseases and autoimmune disorders.
Synthesis Methods
The synthesis of N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves a series of reactions starting with the coupling of 3-chloro-4-iodoaniline with 1-methyl-4-pyrazolecarboxaldehyde to form the intermediate 3-chloro-4-iodo-N-(1-methylpyrazol-4-yl)aniline. This intermediate is then reacted with 3-cyanopyridine-2-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.
Scientific Research Applications
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in cancer research, as CK2 is overexpressed in many types of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, this compound has also been investigated for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
N-(3-chloro-4-iodophenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN4O/c1-22-9-12(8-20-22)10-4-11(7-19-6-10)16(23)21-13-2-3-15(18)14(17)5-13/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISWSVKXLSFJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)NC3=CC(=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)

![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)

![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)

![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)

![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)

![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)